molecular formula C13H14BrNO2S B12713987 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide CAS No. 127906-53-0

1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide

Cat. No.: B12713987
CAS No.: 127906-53-0
M. Wt: 328.23 g/mol
InChI Key: LKAYUBYPKNZUSM-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is a complex organic compound that belongs to the class of benzenediols. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an aminomethylphenylthio group and a hydrobromide salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide typically involves the reaction of 1,2-benzenediol with 2-(aminomethyl)phenylthiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): A simple benzenediol with two hydroxyl groups attached to the benzene ring.

    Hydroquinone (1,4-dihydroxybenzene): Another benzenediol with hydroxyl groups in the para position.

    Resorcinol (1,3-dihydroxybenzene): A benzenediol with hydroxyl groups in the meta position.

Uniqueness

1,2-Benzenediol, 4-((2-(aminomethyl)phenyl)thio)-, hydrobromide is unique due to the presence of the aminomethylphenylthio group and the hydrobromide salt. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

127906-53-0

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

IUPAC Name

4-[2-(aminomethyl)phenyl]sulfanylbenzene-1,2-diol;hydrobromide

InChI

InChI=1S/C13H13NO2S.BrH/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10;/h1-7,15-16H,8,14H2;1H

InChI Key

LKAYUBYPKNZUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)SC2=CC(=C(C=C2)O)O.Br

Origin of Product

United States

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